molecular formula C11H14O2 B12797497 2-(Benzyloxy)butanal CAS No. 89279-49-2

2-(Benzyloxy)butanal

Cat. No.: B12797497
CAS No.: 89279-49-2
M. Wt: 178.23 g/mol
InChI Key: YTXIEUATJGWTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Buanal, 2-(phenylmethoxy)-: is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is characterized by the presence of a butanal group substituted with a phenylmethoxy group, making it a member of the aldehyde family. Aldehydes are known for their reactivity due to the presence of the carbonyl group, which makes them susceptible to various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Buanal, 2-(phenylmethoxy)- can be achieved through several methods. One common approach involves the reaction of butanal with phenylmethanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods: Industrial production of Buanal, 2-(phenylmethoxy)- often involves the use of advanced catalytic processes to ensure high yield and purity. The use of homogeneous or heterogeneous catalysts can significantly enhance the reaction rate and selectivity. Additionally, continuous flow reactors are employed to maintain optimal reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions: Buanal, 2-(phenylmethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

CAS No.

89279-49-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-phenylmethoxybutanal

InChI

InChI=1S/C11H14O2/c1-2-11(8-12)13-9-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3

InChI Key

YTXIEUATJGWTOC-UHFFFAOYSA-N

Canonical SMILES

CCC(C=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.